molecular formula C19H18ClN3O B11008403 3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide

3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B11008403
M. Wt: 339.8 g/mol
InChI Key: MGAQZACKDRTMGR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core butanamide structure, followed by the introduction of the 4-chlorophenyl, pyridin-2-yl, and 1H-pyrrol-1-yl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve efficiency and reduce costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of biological pathways and interactions due to its structural complexity.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide
  • 3-(4-fluorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide
  • 3-(4-methylphenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Uniqueness

3-(4-chlorophenyl)-N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-pyridin-2-yl-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H18ClN3O/c20-17-8-6-15(7-9-17)16(14-23-11-3-4-12-23)13-19(24)22-18-5-1-2-10-21-18/h1-12,16H,13-14H2,(H,21,22,24)

InChI Key

MGAQZACKDRTMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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